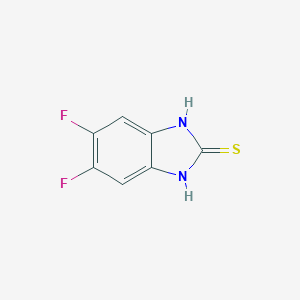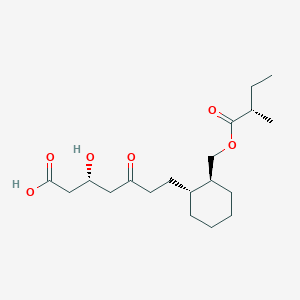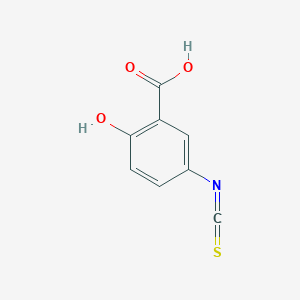
Benzoic acid,2-hydroxy-5-isothiocyanato-(9ci)
Descripción general
Descripción
5-Isothiocyanatosalicylic acid is a chemical compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. 5-Isothiocyanatosalicylic acid is derived from salicylic acid, a well-known compound used in various medicinal and industrial applications. The addition of the isothiocyanate group to the salicylic acid structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatosalicylic acid typically involves the thiocarbamoylation of 5-aminosalicylic acid. This process can be carried out using tetramethylthiuram disulfide (TMTD) as a thiocarbamoylating agent. The reaction proceeds as follows:
- 5-Aminosalicylic acid is treated with TMTD to form 5-(N’,N’-dimethylthioureido)salicylic acid.
- The intermediate is then treated with mineral acids or acetic anhydride (Ac2O) to yield 5-Isothiocyanatosalicylic acid .
Industrial Production Methods: Industrial production of 5-Isothiocyanatosalicylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isothiocyanatosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and thioureas.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Bases such as triethylamine (TEA) and pyridine.
Major Products Formed:
Thioureas: Formed by the reaction with amines.
Heterocycles: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
5-Isothiocyanatosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of agrochemicals and bioconjugates for various applications.
Mecanismo De Acción
The mechanism of action of 5-Isothiocyanatosalicylic acid involves its interaction with biological molecules through the isothiocyanate group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. The compound can inhibit the activity of specific enzymes by modifying their active sites, leading to various biological effects such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Used in amino acid sequencing and has similar reactivity.
Allyl Isothiocyanate: Found in mustard oil and has antimicrobial properties.
Benzyl Isothiocyanate: Known for its anticancer properties.
Uniqueness: 5-Isothiocyanatosalicylic acid is unique due to the presence of both the salicylic acid moiety and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
116569-31-4 |
|---|---|
Fórmula molecular |
C8H5NO3S |
Peso molecular |
195.2 g/mol |
Nombre IUPAC |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
Clave InChI |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Sinónimos |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



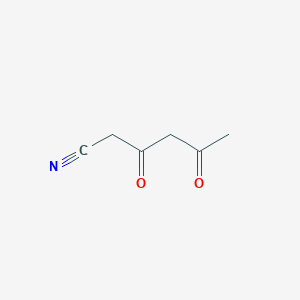
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
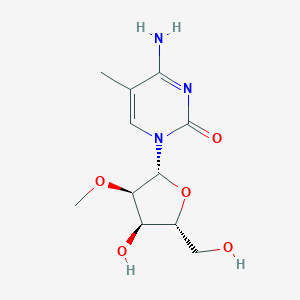
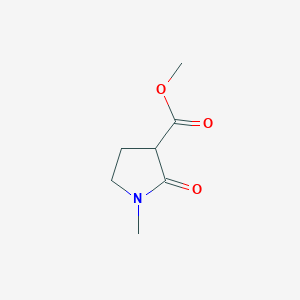
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)

